molecular formula C12H15N3O6 B12712191 Tris(2-oxopropyl)isocyanurate CAS No. 61050-97-3

Tris(2-oxopropyl)isocyanurate

Cat. No.: B12712191
CAS No.: 61050-97-3
M. Wt: 297.26 g/mol
InChI Key: RWZLXYPTENHFST-UHFFFAOYSA-N
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Description

Tris(2-oxopropyl)isocyanurate: is a chemical compound with the molecular formula C12H15N3O6 . It is known for its unique structure, which includes three oxopropyl groups attached to an isocyanurate core. This compound is used in various industrial and scientific applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-oxopropyl)isocyanurate can be synthesized through a multi-step process involving the reaction of cyanuric acid with propylene oxide. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the oxopropyl groups. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tris(2-oxopropyl)isocyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tris(2-oxopropyl)isocyanurate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which tris(2-oxopropyl)isocyanurate exerts its effects involves its interaction with specific molecular targets. The oxopropyl groups can participate in hydrogen bonding and other interactions with target molecules, influencing their activity and stability. The pathways involved may include enzymatic reactions and binding to receptors or other biomolecules .

Comparison with Similar Compounds

Uniqueness: Tris(2-oxopropyl)isocyanurate is unique due to its specific structure and the presence of oxopropyl groups, which confer distinct chemical properties and reactivity. Its stability and versatility make it valuable in various applications, from industrial production to scientific research .

Biological Activity

Tris(2-oxopropyl)isocyanurate (TOPI) is a compound that has garnered attention for its potential biological activity, particularly in relation to its effects on cellular processes and its implications for human health. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with TOPI.

Chemical Structure and Properties

This compound is a derivative of isocyanurate, characterized by three oxopropyl groups attached to the isocyanurate core. Its structural formula can be represented as follows:

C9H15N3O3\text{C}_9\text{H}_{15}\text{N}_3\text{O}_3

This compound exhibits properties that make it suitable for various applications, including as a flame retardant and in polymer formulations.

Biological Activity Overview

The biological activity of TOPI has been investigated primarily through in vitro studies, focusing on its effects on cell viability, apoptosis, and inflammation. Key findings are summarized below.

1. Cell Viability and Apoptosis

Studies have shown that exposure to TOPI can influence cell viability and induce apoptotic pathways under certain conditions:

  • Caspase Activity : Research indicates that TOPI may increase the activity of caspases, which are crucial enzymes in the apoptosis pathway. Specifically, exposure to high concentrations (50 µM) significantly increased caspase-3 and caspase-1 activities in astrocytes, suggesting an apoptotic response .
  • Morphological Changes : Despite increased caspase activity, morphological assessments using Hoechst staining revealed no significant changes in cell morphology at lower concentrations (up to 50 µM), indicating that TOPI may not induce late-stage apoptosis at these levels .

2. Inflammatory Response

TOPI has been linked to inflammatory responses in cellular models:

  • Inflammation Markers : The compound increases levels of inflammatory markers such as IL-1β and Cat, while decreasing proliferation marker Ki67, suggesting a shift towards an inflammatory state rather than cellular growth .

3. Reactive Oxygen Species (ROS) Production

The generation of ROS is another critical aspect of TOPI's biological activity:

  • ROS Measurement : Studies demonstrated that exposure to TOPI resulted in elevated ROS levels, particularly at concentrations of 10 µM and higher. This increase in oxidative stress can contribute to cellular damage and inflammation .

Case Studies and Research Findings

Several case studies have highlighted the implications of TOPI's biological activity:

Case Study 1: Neurotoxicity Assessment

A study focused on the neurotoxic effects of tris(2,3-dibromopropyl)isocyanurate (TBC), a related compound, found significant hippocampal neurotoxicity leading to cognitive impairment and depression-like behaviors in animal models . While this study does not directly assess TOPI, it suggests potential neurotoxic risks associated with isocyanurate derivatives.

Case Study 2: Environmental Impact

Research has indicated that compounds like TBC can bioaccumulate in ecosystems, posing risks not only to wildlife but potentially to human health through the food chain . The implications of such bioaccumulation highlight the need for careful assessment of chemical safety.

Data Summary Table

Biological Activity Concentration (µM) Effect Observed
Caspase-3 Activity50Increase by 52.03% compared to control
Caspase-1 Activity100Increase by 89.30% compared to control
IL-1β LevelsVariousIncreased levels indicating inflammation
Ki67 Expression10 & 50Decreased expression indicating reduced proliferation
ROS Production10 & 50Increased by up to 52.58% compared to control

Properties

CAS No.

61050-97-3

Molecular Formula

C12H15N3O6

Molecular Weight

297.26 g/mol

IUPAC Name

1,3,5-tris(2-oxopropyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C12H15N3O6/c1-7(16)4-13-10(19)14(5-8(2)17)12(21)15(11(13)20)6-9(3)18/h4-6H2,1-3H3

InChI Key

RWZLXYPTENHFST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=O)N(C(=O)N(C1=O)CC(=O)C)CC(=O)C

Origin of Product

United States

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